(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
Brand Name: Vulcanchem
CAS No.: 216869-17-9
VCID: VC11693724
InChI: InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1
SMILES: CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Molecular Formula: C17H22FN3O4
Molecular Weight: 351.4 g/mol

(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

CAS No.: 216869-17-9

Cat. No.: VC11693724

Molecular Formula: C17H22FN3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide - 216869-17-9

Specification

CAS No. 216869-17-9
Molecular Formula C17H22FN3O4
Molecular Weight 351.4 g/mol
IUPAC Name N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide
Standard InChI InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1
Standard InChI Key SXHUEBUADRLXNC-ZDUSSCGKSA-N
Isomeric SMILES CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
SMILES CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Canonical SMILES CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS: 216869-17-9) belongs to the oxazolidinone class, characterized by a five-membered oxazolidine ring with a ketone group at position 2 and an (S)-configured stereocenter at position 5 . Its molecular formula is C17H22FN3O4\text{C}_{17}\text{H}_{22}\text{FN}_3\text{O}_4, yielding a molecular weight of 351.4 g/mol . The structure integrates three critical moieties:

  • Oxazolidinone core: Essential for ribosomal binding and antibacterial activity .

  • 3-Fluoro-4-morpholinophenyl group: Enhances target affinity and metabolic stability .

  • C5-propionamide side chain: Modulates lipophilicity and antibacterial potency .

The stereochemistry at C5 is strictly (S)-configured, as the (R)-enantiomer lacks antimicrobial activity .

Spectroscopic and Computational Data

  • IUPAC Name: NN-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide .

  • SMILES: CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F .

  • InChIKey: SXHUEBUADRLXNC-ZDUSSCGKSA-N .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Oxazolidinone ring formation: Condensation of epichlorohydrin with 3-fluoro-4-morpholinoaniline.

  • Stereoselective introduction of the C5-aminomethyl group: Achieved using (S)-glycidol derivatives .

  • Acylation with propionyl chloride: Yields the final propionamide substituent .

Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and stereochemistry .

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 352.3 [M+H]+^+ .

  • High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).

Pharmacological Profile

Mechanism of Action

Like linezolid, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the initiation complex . Its fluorine atom enhances penetration through bacterial membranes, while the morpholine ring improves pharmacokinetic stability .

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) against Gram-positive pathogens .

StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)2–4
Enterococcus faecalis4–8
Streptococcus pneumoniae1–2

Activity against Gram-negative bacteria is negligible (MIC >128 μg/mL), attributed to efflux pump-mediated resistance .

Toxicity and Pharmacokinetics

  • Cytotoxicity: CC50_{50} >100 μM in mammalian cell lines (HEK-293) .

  • Plasma Protein Binding: 85–90% (human serum albumin) .

  • Metabolic Stability: t1/2_{1/2} = 4.2 hours in human liver microsomes .

Structure-Activity Relationship (SAR) Analysis

Role of the C5-Acylaminomethyl Group

Table 2: Impact of C5 substituents on antibacterial activity .

SubstituentclogPMIC Range (μg/mL)
Propionamide (target)1.7–2.42–8
Acetamide1.3–1.84–16
Butyramide2.1–2.98–32

Smaller alkyl groups (e.g., acetamide) reduce potency due to decreased lipophilicity, while bulkier groups (e.g., butyramide) hinder ribosomal binding . The propionamide group optimizes lipophilicity (clogP ~2.0) and steric compatibility.

Fluorine and Morpholine Contributions

  • Fluorine: Increases membrane permeability (cLogP reduced by 0.5 vs. non-fluorinated analogues) .

  • Morpholine: Prevents oxidative metabolism at the 4-position, extending half-life .

Applications and Future Directions

Resistance Mitigation Strategies

  • Combination therapy: Co-administration with efflux pump inhibitors (e.g., reserpine) restores activity against Gram-negative strains .

  • Prodrug formulations: Phosphate esters improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for parent compound) .

Derivative Development

Ongoing research focuses on:

  • Heterocyclic replacements: Substituting morpholine with piperazine to enhance CNS penetration .

  • Bifunctional analogs: Integrating fluoroquinolone motifs for dual-target inhibition .

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